Product packaging for Isoselenocyanic acid(Cat. No.:)

Isoselenocyanic acid

Cat. No.: B1231099
M. Wt: 106 g/mol
InChI Key: BITXABIVVURDNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoselenocyanic acid and its derivatives, particularly isoselenocyanates, are recognized in organic chemistry as versatile and stable intermediates for the synthesis of selenium-containing heterocyclic compounds . These heterocycles are of significant and growing interest in medicinal chemistry due to their diverse biological activities, which have been studied for applications as anticancer, antiviral, antibacterial, and antihypertensive agents . The synthetic utility of isoselenocyanate reagents stems from their relative ease of preparation, storage, and handling compared to many other organoselenium compounds, providing a powerful tool for constructing complex molecules . A key application involves their reactions with amines, alcohols, thiols, and carbanions to form various selenazolidines, selenazines, and other fused heterocyclic systems . Some synthesized selenazolidine derivatives have shown notable and selective inhibitory activity against enzymes like inducible nitric oxide synthase (iNOS), highlighting their potential in pharmaceutical development . This product is intended for use in chemical synthesis and biological research in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CHNSe B1231099 Isoselenocyanic acid

Properties

Molecular Formula

CHNSe

Molecular Weight

106 g/mol

InChI

InChI=1S/CHNSe/c2-1-3/h2H

InChI Key

BITXABIVVURDNX-UHFFFAOYSA-N

SMILES

C(=N)=[Se]

Canonical SMILES

C(=N)=[Se]

Origin of Product

United States

Reactivity and Mechanistic Investigations of Isoselenocyanic Acid

Decomposition Pathways and Stability in the Gaseous Phase

Due to its inherent instability, isoselenocyanic acid readily decomposes. Studies on its gas-phase behavior have provided insights into its stability and the kinetics of its degradation.

Kinetic investigations of the decomposition of gaseous this compound have revealed that the process follows a second-order rate equation. This implies that the rate of decomposition is proportional to the square of the HNCSe concentration. The primary decomposition products are hydrogen cyanide (HCN) and elemental selenium (Se).

The decomposition can be represented by the following reaction:

2 HNCSe(g) → 2 HCN(g) + 2 Se(s)

The second-order nature of the reaction suggests a bimolecular collision mechanism in the rate-determining step. It has been observed that the decomposition is autocatalytic, particularly once elemental selenium coats the walls of the reaction vessel.

Nucleophilic Addition Reactions

The carbon atom of the isoselenocyanate group in HNCSe is electrophilic and is susceptible to attack by nucleophiles. While direct experimental data on HNCSe is limited, the extensive research on isoselenocyanates (R-NCSe) provides a strong basis for predicting its reactivity. These reactions typically involve the addition of a nucleophile to the C=N double bond, leading to a variety of selenium-containing compounds.

The reaction of this compound with primary and secondary amines is expected to yield selenoureas. This reaction proceeds via the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the HNCSe.

Similarly, the reaction with hydrazine (B178648) and its derivatives would lead to the formation of selenosemicarbazides. The mechanism involves the addition of the hydrazine to the isoselenocyanate, which can then be followed by further reactions or cyclizations depending on the reaction conditions and the structure of the hydrazine derivative. nih.gov

Table 1: Predicted Products from the Reaction of HNCSe with Amines and Hydrazines

ReactantPredicted ProductProduct Class
Primary Amine (R-NH₂)H₂N-C(Se)-NH-RN-Substituted Selenourea (B1239437)
Secondary Amine (R₂NH)H₂N-C(Se)-NR₂N,N-Disubstituted Selenourea
Hydrazine (H₂N-NH₂)H₂N-C(Se)-NH-NH₂Selenosemicarbazide
PhenylhydrazineH₂N-C(Se)-NH-NHPh4-Phenylselenosemicarbazide

The reaction of this compound with ω-halo-alkylamines is a powerful method for the synthesis of selenium-containing heterocycles. nih.gov The reaction is predicted to proceed via the initial formation of a selenourea intermediate, followed by an intramolecular nucleophilic substitution to afford a cyclic product. For example, the reaction with a 2-haloethylamine would yield a 1,3-selenazolidin-2-imine.

Table 2: Heterocyclic Products from the Reaction of HNCSe with ω-Halo-alkylamines

ReactantIntermediateProductHeterocycle Class
2-ChloroethylamineN-(2-chloroethyl)selenourea2-Imino-1,3-selenazolidine1,3-Selenazolidine
3-BromopropylamineN-(3-bromopropyl)selenourea2-Imino-1,3-selenazine1,3-Selenazine

Propargylamines are versatile building blocks in organic synthesis. rsc.org Their reaction with this compound is expected to lead to the formation of various selenium-containing heterocycles. The reaction likely begins with the nucleophilic addition of the amine to the HNCSe to form a propargyl-substituted selenourea. This intermediate can then undergo cyclization. The regioselectivity of the cyclization can be influenced by the reaction conditions and the substitution pattern of the propargylamine.

The reaction of isoselenocyanates with α-lithiated isocyanides has been shown to produce 1,3-selenazoles. It is anticipated that this compound would react in a similar manner. The reaction involves the nucleophilic attack of the carbanion of the α-lithiated isocyanide on the carbon atom of the HNCSe. The resulting adduct would then undergo cyclization to form the 1,3-selenazole (B15495438) ring system.

Reactivity with Propargylamines

Cycloaddition Chemistry of HNCSe and its Derivatives

The cycloaddition reactions of isoselenocyanates are fundamental to their application in heterocyclic synthesis. These reactions, particularly 1,3-dipolar cycloadditions, provide efficient routes to five-membered rings.

1,3-Dipolar Cycloaddition Reactions

1,3-dipolar cycloaddition, also known as the Huisgen cycloaddition, involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. organic-chemistry.orgwikipedia.org Isoselenocyanates can react with various 1,3-dipoles, although the exploration of these reactions is less extensive than that of their isothiocyanate counterparts.

One notable example involves the reaction of acylisoselenocyanates with diphenyldiazomethane. In this reaction, the diazomethane (B1218177) acts as the 1,3-dipole, and the C=Se bond of the isoselenocyanate acts as the dipolarophile. The initial [3+2] cycloaddition is followed by the elimination of nitrogen gas to yield a zwitterionic intermediate, which then undergoes further transformations. mdpi.com

Another significant reaction is the interaction of isoselenocyanates with nitrile oxides. This reaction provides a pathway to selenium-containing heterocyclic systems. scielo.org.mx Theoretical studies on the reaction between α,β-unsaturated selenoaldehyde and nitrile oxide have shown that the cycloaddition preferentially occurs at the selenium-analogue carbonyl group. scielo.org.mx

The reaction of isoselenocyanates with azomethine ylides, generated in situ, is another example of a 1,3-dipolar cycloaddition that leads to the formation of selenium-containing pyrrolidine (B122466) derivatives. The stereoselectivity of these reactions is often governed by the geometry of the approaching dipole and dipolarophile. frontiersin.org

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions of Isoselenocyanates

1,3-DipoleIsoselenocyanate DerivativeProduct TypeRef
DiphenyldiazomethaneAcylisoselenocyanateBenzoselenophene (after rearrangement) mdpi.com
Nitrile Oxideα,β-Unsaturated SelenoaldehydeIsoxazoline derivative scielo.org.mx
Azomethine YlideGeneral IsoselenocyanatePyrrolidine derivative frontiersin.org

Mechanistic Elucidation of Cycloaddition Pathways

The mechanism of 1,3-dipolar cycloadditions is generally considered to be a concerted pericyclic process, proceeding through a six-electron transition state. organic-chemistry.orgscribd.com However, depending on the reactants and conditions, a stepwise mechanism involving a zwitterionic intermediate can also occur. mdpi.com

DFT (Density Functional Theory) studies have been instrumental in elucidating the mechanistic pathways of these cycloadditions. For the reaction of nitrone and nitrile oxide with α,β-unsaturated selenoaldehyde, theoretical calculations have helped identify the dominant reaction pathways and predict the regioselectivity. scielo.org.mx These studies often analyze the frontier molecular orbitals (HOMO and LUMO) of the reactants to understand the interaction and reactivity. wikipedia.orgscielo.org.mx

In the case of the reaction between acylisoselenocyanates and diphenyldiazomethane, the proposed mechanism involves the formation of a cycloadduct, which then loses nitrogen to form a zwitterionic intermediate. mdpi.com This intermediate can then undergo ring-closure and subsequent aromatization. mdpi.com The potential for zwitterionic intermediates is a critical aspect of these cycloaddition mechanisms, as they can lead to different products through competing reaction pathways. mdpi.com

Intramolecular Cyclization and Rearrangement Processes

Intramolecular reactions of isoselenocyanate derivatives are powerful methods for constructing fused heterocyclic systems. These processes are often catalyzed by acids or electrophiles and can involve complex rearrangements.

Iodo- and Acid-Catalyzed Cyclizations

Iodine and other acids can catalyze the intramolecular cyclization of suitably substituted isoselenocyanates. researchgate.netnih.gov For instance, N-propargyl selenocarbamates, which can be derived from isoselenocyanates, undergo intramolecular cyclization in the presence of copper(I) iodide to form selenium-containing heterocycles. mdpi.com

Acid-catalyzed cyclizations are also common. The treatment of certain selenourea derivatives, formed from the reaction of isoselenocyanates with amines, with acid can lead to intramolecular ring closure. researchgate.net The nature of the substituent on the isoselenocyanate and the reaction conditions can significantly influence the outcome of these cyclizations. researchgate.net

Dimroth Rearrangements in Heterocycle Formation

The Dimroth rearrangement is a significant process in the chemistry of nitrogen-containing heterocycles and has been observed in systems derived from isoselenocyanates. researchgate.net This rearrangement typically involves the ring opening of a heterocyclic system followed by re-cyclization to form a more thermodynamically stable isomer.

An example is the formation of 4-(phenylamino)quinazoline-2(1H)-selones from the reaction of anthranilonitriles with phenyl isoselenocyanate. The proposed mechanism involves the initial formation of a selenourea derivative, which undergoes cyclization. A subsequent Dimroth-type rearrangement leads to the final product. researchgate.netmdpi.com This type of rearrangement has been noted to occur under both acidic and basic conditions at elevated temperatures. nih.gov

Role of Zwitterionic Intermediates in Reaction Mechanisms

Zwitterionic intermediates play a crucial role in many reactions of isoselenocyanates, particularly in cycloadditions and rearrangements. mdpi.commdpi.com A zwitterion is a neutral molecule with both a positive and a negative formal charge.

In the reaction of isoselenocyanates with diethyl azodicarboxylate and triphenylphosphine (B44618), a zwitterionic intermediate is generated from the addition of triphenylphosphine to the azodicarboxylate. This zwitterion then acts as a nucleophile, attacking the electrophilic carbon of the isoselenocyanate. The resulting adduct undergoes ring closure and elimination of triphenylphosphine oxide to yield the final heterocyclic product. mdpi.com The formation of this zwitterionic species is a key step that drives the reaction forward. mdpi.com

Role as a Precursor in Diverse Heterocyclic Synthesis

Isoselenocyanates have emerged as powerful tools for constructing a wide array of selenium-containing heterocyclic compounds, which are noted for their unique chemical properties and significant pharmaceutical applications. mdpi.comnih.gov The reactivity of the isoselenocyanate functional group with various nucleophiles forms the basis for most synthetic strategies. mdpi.com

The fundamental strategy for forming selenium-containing heterocycles from isoselenocyanates involves the reaction of the electrophilic carbon atom of the N=C=Se group with a wide range of nucleophiles. mdpi.com This initial addition is typically followed by an intramolecular cyclization step to form the heterocyclic ring. Acylisoselenocyanates, generated in situ from the reaction of an acyl chloride with potassium selenocyanate (B1200272), are also frequently used and react with nucleophiles to form various heterocyclic systems. researchgate.netnih.gov The choice of nucleophile and reaction conditions dictates the structure and type of the resulting heterocycle, allowing for significant molecular diversity. mdpi.com Common nucleophiles employed in these syntheses include amines, alcohols, thiols, selenolates, and carbanions. mdpi.com

The synthesis of five- and six-membered selenium-containing heterocycles, such as selenazolidinones and selenazines, is readily achieved using isoselenocyanates.

One-pot syntheses of 2-imino-5-methylene-1,3-selenazolidines have been developed through the reaction of alkylisoselenocyanates with propargylamines. nih.gov Similarly, the reaction of chirally pure isoselenocyanate with an aqueous ammonia (B1221849) solution can yield optically active selenazolidine derivatives. mdpi.com The treatment of N-allylselenoureas, prepared from isoselenocyanates and allylamine, with hydrogen chloride leads to 2-imino-5-methyl-1,3-selenazolidines . mdpi.com

For the synthesis of six-membered rings, acryloyl isoselenocyanates react with sodium hydroselenide to produce 2-selenoxoperhydro-1,3-selenazin-4-ones . nih.gov Additionally, treating N-allylselenoureas with iodine instead of acid results in the formation of 2-amino-5-iodo-4H-5,6-dihydro-1,3-selenazines . mdpi.com

Table 1: Synthesis of Selenazolidinones and Selenazines from Isoselenocyanates

Starting Isoselenocyanate DerivativeReagent(s)ProductReference(s)
AlkylisoselenocyanatesPropargylamines2-Imino-5-methylene-1,3-selenazolidines nih.gov
N-Allylselenoureas (from Isoselenocyanates)Hydrogen Chloride2-Imino-5-methyl-1,3-selenazolidines mdpi.com
Acryloyl IsoselenocyanatesSodium Hydroselenide2-Selenoxoperhydro-1,3-selenazin-4-ones nih.gov
N-Allylselenoureas (from Isoselenocyanates)Iodine2-Amino-5-iodo-4H-5,6-dihydro-1,3-selenazines mdpi.com

Isoselenocyanates are key precursors for the synthesis of 1,3-selenazoles and imidazolin-5-selones, often through reactions with isocyanides. The reaction of isoselenocyanates with α-lithiated isocyanides provides a direct route to these heterocycles. researchgate.netnih.gov The specific product formed depends on the substitution pattern of the isocyanide. nih.gov

1,3-Selenazoles : When isocyanides with a single substituent on the α-carbon (e.g., ethyl isocyanoacetate, benzyl (B1604629) isocyanide) are used, 1,3-selenazoles are formed in good yields. researchgate.netnih.gov

Imidazolin-5-selones : In contrast, α,α-disubstituted isocyanides (e.g., α-methylbenzyl isocyanide) react with two molecules of isoselenocyanate to yield 2-butylseleno-2-imidazolin-5-selones after being trapped with butyl iodide. nih.gov

Alternative pathways to selenazoles include the reaction of allenyl isoselenocyanate with nitrogen-containing nucleophiles. mdpi.comnih.gov Furthermore, N-benzoyl isoselenocyanate can be coupled with protected 2-amino-2-deoxy-d-glucose, followed by Se-alkylation and acid-catalyzed cyclodehydration to produce sugar-derived 2-amino-1,3-selenazoles. researchgate.netnih.gov

Table 2: Synthesis of Selenazoles and Imidazolin-5-selones

IsoselenocyanateReagentProduct TypeSpecific Product ExampleReference(s)
General Isoselenocyanatesα-Lithiated Isocyanides (monosubstituted)1,3-Selenazole1,3-Selenazoles researchgate.netnih.gov
General Isoselenocyanatesα,α-Disubstituted IsocyanidesImidazolin-5-selone2-Butylseleno-2-imidazolin-5-selones nih.gov
Allenyl IsoselenocyanateNitrogen NucleophilesSelenazoleSelenazoles mdpi.comnih.gov
N-Benzoyl IsoselenocyanateProtected Aminosugar, Phenacyl Bromide, AcidSelenazoleGlucopyranos-2-yl-selenazole researchgate.net

In contrast, the synthesis of quinazoline-2(1H)-selones is well-established. The reaction of anthranilonitriles with phenyl isoselenocyanate in refluxing dry pyridine (B92270) yields 4-(phenylamino)quinazoline-2(1H)-selones. nih.gov A proposed mechanism suggests a Dimroth rearrangement of the initially formed intermediate. nih.gov These products are susceptible to oxidation, which can convert them into corresponding diselenides. nih.gov

Pathways to Selenazoles and Imidazolin-5-selones

Reactivity in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a single product that incorporates portions of all starting materials. mdpi.commdpi.com this compound and its derivatives can participate in these complex transformations, notably in Ugi-type reactions. thieme-connect.deresearchgate.net

The classic Ugi four-component reaction (Ugi-4CR) involves an aldehyde or ketone, an amine, an isocyanide, and a carboxylic acid to produce an α-acetamido carboxamide derivative. nih.govwikipedia.org The acid component plays a crucial role in activating the intermediate Schiff base towards nucleophilic attack by the isocyanide. mdpi.comwikipedia.org

While a wide variety of acids can be used, this compound (HNCSe) has been explored as a potential acid component. researchgate.net However, research indicates that HNCSe reacts very sluggishly in Ugi reactions. thieme-connect.de The corresponding products, such as selenohydantoins, are typically formed in low yields. thieme-connect.de This sluggish reactivity contrasts with other acidic components that are more commonly and successfully employed in Ugi-type syntheses. thieme-connect.demdpi.com

Strategies for Managing HNCSe Instability in MCRs

The primary challenge in utilizing this compound in synthetic chemistry is its pronounced instability. The pure compound is known to be labile, readily undergoing decomposition or polymerization, which complicates its isolation and direct application in reactions. d-nb.infonih.gov In aqueous solutions, it undergoes autocatalytical decomposition. d-nb.info This inherent instability necessitates strategies that allow for its participation in reactions without the need for its isolation in a pure, and thus unstable, form.

The most effective and widely adopted strategy to circumvent the instability of this compound is its in situ generation from stable precursors within the reaction mixture of a multicomponent reaction. This approach ensures that the reactive HNCSe is generated in low concentrations and is consumed by the other reactants as it is formed, thus preventing its decomposition or polymerization.

The most common precursor for the in situ generation of HNCSe is potassium selenocyanate (KSeCN), a stable and commercially available salt. researchgate.netx-mol.netwikipedia.orgresearchgate.net In the presence of an acid source, KSeCN is converted to this compound, which then acts as the reactive species in the MCR. The acid source can be an amine hydrochloride or can be generated from the reaction of other components, such as an aroyl chloride with trace amounts of water.

This in situ generation strategy has been successfully employed in various one-pot, three-component condensation reactions to synthesize a range of selenium-containing heterocycles. For instance, the reaction of anilines, oxalyl chloride, and potassium selenocyanate in acetone (B3395972) at room temperature yields 3-aryl-2,4-diselenoxo-1,3,5-triazepane-6,7-diones. researchgate.net In this reaction, it is proposed that the KSeCN reacts with the other components to form the reactive isoselenocyanate intermediate that drives the cyclization.

Another example is the synthesis of 2-[3-(aroyl)-selenoureido]-benzamides through a three-component reaction of 2-aminobenzamide, aroyl chlorides, and potassium selenocyanate under solvent-free conditions. x-mol.net Similarly, 1,2,4-triazole-3-selenones have been synthesized via a three-component reaction between benzohydrazide, acyl chlorides, and potassium selenocyanate under solvent-free conditions. researchgate.net While this compound itself is noted to react sluggishly in Ugi-type reactions, leading to low yields of selenohydantoins, the in situ generation from its salt remains a viable pathway for other types of MCRs. thieme-connect.de

The table below summarizes representative multicomponent reactions where the in situ generation of a reactive selenocyanate species from KSeCN is a key strategy to manage the instability of this compound.

ReactantsProductConditionsReference
Substituted Anilines, Oxalyl Chloride, Potassium Selenocyanate3-aryl-2,4-diselenoxo-1,3,5-triazepane-6,7-dionesAcetone, Room Temperature researchgate.net
2-Aminobenzamide, Aroyl Chlorides, Potassium Selenocyanate2-[3-(Aroyl)-selenoureido]-benzamidesSolvent-free, Triethylamine (B128534) x-mol.net
Benzohydrazide, Acyl Chlorides, Potassium Selenocyanate1,2,4-triazole-3-selenonesSolvent-free researchgate.net

These examples highlight that the strategic in situ generation of this compound from stable and easy-to-handle precursors like potassium selenocyanate is the cornerstone for managing its inherent instability, thereby enabling its effective use in the synthesis of complex selenium-containing molecules through multicomponent reactions.

Theoretical and Computational Chemistry of Isoselenocyanic Acid

Ab Initio and Density Functional Theory (DFT) Investigations

Ab initio and Density Functional Theory (DFT) methods have been extensively employed to investigate the electronic structure, geometry, and spectroscopic properties of isoselenocyanic acid. nih.govaps.orgresearchgate.netscirp.orgect-journal.kz These computational approaches provide a foundational understanding of the molecule's behavior.

High-level ab initio calculations, such as the Complete Active Space Self-Consistent Field (CASSCF) and Multireference Configuration Interaction (MRCI), have been crucial for accurately describing the electronic states of HNCSe. worldscientific.comnih.gov These methods are particularly important for molecules containing heavy atoms like selenium, where electron correlation and relativistic effects can be significant. stackexchange.com Similarly, DFT calculations, often using functionals like B3LYP, have proven effective in determining geometries and vibrational frequencies. nih.govscirp.org

Ground State Electronic Structure and Molecular Geometry

Theoretical calculations consistently show that this compound possesses a bent molecular structure in its ground electronic state, designated as X¹A'. researchgate.net The geometry has been optimized using various levels of theory, with results showing good agreement with experimental data where available. researchgate.net

Multireference ab initio calculations have provided detailed geometric parameters for the ground state of HNCSe. worldscientific.comresearchgate.net These studies, along with microwave spectroscopy data, have refined the structural parameters of the molecule. d-nb.info The bent geometry is a key feature, distinguishing it from some of its linear isomers and influencing its rotational and vibrational spectra. openstax.org

Calculated Ground State Geometrical Parameters of HNCSe
ParameterValueMethod
r(H-N)1.003 ÅCCSD(T)/aug-cc-pVTZ
r(N-C)1.207 Å
r(C-Se)1.791 Å
∠(H-N-C)151.7°Not Specified in Abstract
∠(N-C-Se)175.7°

Characterization of Low-Lying Excited States and Electronic Transitions

The electronic spectra of HNCSe have been a primary focus of multireference ab initio studies. worldscientific.comresearchgate.netresearchgate.net These calculations have characterized the low-lying excited states and the electronic transitions that govern the molecule's photochemical behavior. The bonding characteristics in these excited states are analyzed based on the valence molecular orbitals (MOs). researchgate.netresearchgate.net

Studies have revealed that the excited states of HNCSe can be described as a complex of a selenium atom and an HNC radical pair. worldscientific.comresearchgate.net This finding is crucial for understanding the photodissociation pathways of the molecule. The calculations also provide insights into the electronic and structural changes that occur upon excitation. researchgate.net

Calculation of Oscillator Strengths and Photochemical Properties

A key aspect of computational studies on HNCSe is the calculation of oscillator strengths for electronic transitions. researchgate.netresearchgate.net These values are essential for predicting the intensity of spectral lines and understanding the molecule's interaction with light. The oscillator strengths, in conjunction with the characterization of excited states, provide a comprehensive picture of the photochemical properties of HNCSe. researchgate.netrsc.org

The theoretical determination of oscillator strengths helps to interpret experimental spectra and provides a basis for understanding the molecule's stability and reactivity in various environments, including atmospheric and interstellar chemistry. worldscientific.com

Analysis of Spin-Orbit Coupling Effects

For molecules containing heavy elements like selenium, spin-orbit coupling (SOC) can have a significant impact on the electronic structure and dynamics. arxiv.orgmagnetism.euarxiv.org Theoretical investigations of HNCSe have explicitly included SOC effects to achieve a more accurate description of its electronic states. worldscientific.comnih.govresearchgate.net

The inclusion of SOC is particularly important for understanding the fine structure of the electronic spectra and for accurately predicting the energies of different electronic states. nih.govflapw.de These calculations have shown that SOC plays a role in the mixing of electronic states and can influence the pathways of photochemical reactions. worldscientific.comresearchgate.net

Potential Energy Surfaces and Isomerization Pathways

The [H, C, N, Se] system can exist in several isomeric forms, and understanding their relative stabilities and the energy barriers for their interconversion is a significant area of computational research. ub.edunih.govresearchgate.netnih.gov Potential energy surfaces (PES) provide a detailed map of the energy landscape for these isomerization reactions.

HNCSe and HCNSe Isomer Interconversion Energetics

Theoretical calculations have established that HNCSe is the most stable isomer in the [H, C, N, Se] system. umons.ac.be The energy difference between HNCSe and its isomer, hydrogen selenocyanide (HCNSe), has been calculated to be significant. In the neutral state, this energy difference is approximately 121 kJ/mol. umons.ac.be

Theoretical Investigation of Anion States and Ionization Potentials

Theoretical studies utilizing high-level computational methods have provided significant insights into the anionic states and ionization potential of this compound. Multireference ab initio calculations, specifically at the CASPT2 level of theory, have been instrumental in this area. mdpi.commdpi.com

Research has successfully identified the existence of bound excited anion states for the HNCSe⁻ anion for the first time. mdpi.commdpi.com This discovery is crucial for understanding the electron affinity and the behavior of HNCSe in environments where it might capture an electron.

Furthermore, these calculations have determined the ionization potential of the HNCSe molecule. The ground state of the resulting cation, HNCSe⁺, has been calculated to be linear. mdpi.commdpi.com The precise value of the ionization potential is a key piece of data for characterizing the molecule's electronic structure. mdpi.comelte.hu

Table 1: Calculated Ionization Potential for this compound

PropertyValueComputational MethodSource(s)
Ionization PotentialValue has been determinedMultireference ab initio (CASPT2) mdpi.commdpi.com

Detailed Analysis of Bonding Characteristics and Valence Molecular Orbitals

The nature of the chemical bonds within this compound has been elucidated through the analysis of its valence molecular orbitals (MOs). mdpi.commdpi.com This approach, rooted in molecular orbital theory, explains how atomic orbitals combine to form bonding and antibonding orbitals, which dictate the molecule's stability and structure. researchgate.netresearchgate.netacs.org

In HNCSe, the valence molecular orbitals provide a framework for understanding the electronic transitions and bonding in its ground and low-lying excited states. mdpi.com Computational studies show that the excited states of HNCSe can be described as a complex formed between a Selenium (Se) atom and a hydrogen isocyanide (HNC) radical pair. This indicates that upon electronic excitation, the bonding character shifts significantly, weakening the H-N and N-C bonds and altering the interaction with the selenium atom. mdpi.commdpi.comelte.hu The analysis of these MOs is fundamental to interpreting the electronic spectra of HNCSe. mdpi.com

Computational Studies of Intermolecular Interactions and Aggregation

While specific computational studies on the aggregation of this compound (HNCSe) are not widely documented, extensive research on its lighter analogue, isocyanic acid (HNCO), provides a strong basis for understanding these interactions. mdpi.com The principles of hydrogen bonding and van der Waals forces that govern HNCO aggregation are expected to be analogous for HNCSe.

Characterization of Hydrogen Bonding in HNCSe Aggregates (Analogous to HNCO)

Computational studies on isocyanic acid (HNCO) aggregates have identified various stable dimer and trimer structures, which are primarily held together by hydrogen bonds. mdpi.comnih.gov In these aggregates, the N-H group acts as a hydrogen bond donor. jyu.firesearchgate.net

For HNCO dimers, two main types of hydrogen bonds are observed: a weak, nearly linear N-H⋯N bond and a bent N-H⋯O bond. mdpi.comnih.gov The most stable dimer configuration features the N-H⋯N hydrogen bond. mdpi.com For trimers, the most stable structure is a cyclic, six-membered ring formed by three N-H⋯N hydrogen bonds, exhibiting high symmetry. mdpi.comnih.gov Other cyclic trimers involving N-H⋯O bonds are also found to be stable. mdpi.com It is anticipated that HNCSe would form similar hydrogen-bonded aggregates, with the N-H group interacting with the nitrogen or selenium atoms of neighboring molecules.

Assessment of Van der Waals Interactions in HNCSe Systems

In addition to hydrogen bonding, van der Waals forces play a significant role in the aggregation of isocyanic acid, and by analogy, this compound. mdpi.combu.edu These non-covalent interactions, though weaker than hydrogen bonds, are crucial for the stability of certain aggregate structures.

Theoretical Probes of Reaction Mechanisms

Understanding the pathways and transition states of chemical reactions involving HNCSe requires sophisticated theoretical probes. The Unified Reaction Valley Approach is a powerful tool for such investigations.

Applications of the Unified Reaction Valley Approach

The Unified Reaction Valley Approach (URVA) is a computational methodology used to gain detailed insights into reaction mechanisms. URVA analyzes the chemical reaction along its reaction path on the potential energy surface. A key feature of this approach is the focus on the curvature of the reaction path.

As the reacting molecules move along the path, any changes in their electronic structure are reflected in the normal vibrational modes. The coupling of these modes with the motion along the path determines the path's curvature. This results in a unique curvature profile for each reaction, where maxima indicate significant chemical events such as the breaking or forming of bonds, charge transfer, and rehybridization.

While URVA has been applied to various processes, such as the rearrangement of HCN to CNH, its application to reactions involving HNCSe would be highly valuable. It could be used to elucidate the mechanisms of HNCSe formation, its isomerization to other forms like HSCNe, or its participation in cycloaddition reactions. By decomposing the path curvature into contributions from internal coordinates (bond lengths, angles), URVA could precisely identify which parts of the HNCSe molecule undergo the most significant changes during a chemical transformation.

Analysis of Electronic Mechanisms in Transition States

The electronic mechanisms governing the transformations of this compound (HNCSe), particularly in isomerization and electronic excitation processes, have been elucidated through advanced theoretical and computational chemistry. These studies employ high-level quantum chemical methods to map potential energy surfaces, identify transition states, and analyze the intricate electronic rearrangements that occur during these chemical events.

Electronic Mechanisms in Isomerization Reactions

Computational studies have been instrumental in exploring the potential energy surface (PES) of the [H, C, N, Se] system, identifying stable isomers and the transition states that connect them. acs.orgresearchgate.net Research by Vörös, Bazsó, and Tarczay located nine distinct minima on the ground-state singlet PES and ten on the triplet PES using Density Functional Theory (DFT) at the B3LYP/aug-cc-pVTZ level. acs.org The most stable singlet isomers were further investigated with the more accurate coupled-cluster method, CCSD(T). acs.org

The analysis of electronic mechanisms in the transition states for isomerization involves tracking the changes in molecular geometry, bond lengths, and electronic distribution as the molecule moves from a stable isomer configuration to a transition state. cdnsciencepub.com For reactions such as the 1,3-hydrogen shift that converts one isomer to another, the transition state is a critical point on the reaction pathway where specific bonds are partially broken and formed. acs.org

In analogous systems, the transition state for a hydrogen shift involves the migrating hydrogen atom being positioned between the two heavier atoms it is moving between, leading to a significant redistribution of electron density. cdnsciencepub.comacs.org The C-N bond, for instance, may lengthen as it loses some of its triple bond character during the isomerization from an isocyanide (HNC) to a cyanide (HCN) structure. cdnsciencepub.com For HNCSe isomerizations, computational methods are used to calculate the energy barriers for these transformations and to characterize the electronic structure of the transition states. acs.orgresearchgate.net This involves analyzing the molecular orbitals and electron density to understand how the electrons rearrange to facilitate the breaking and forming of bonds. acs.org The geometries of these crucial, fleeting structures have been computationally determined, providing a theoretical foundation for understanding the reactivity and stability of HNCSe and its isomers. acs.org

Table 1: Computational Methods for HNCSe Isomer Analysis This table summarizes the theoretical levels of theory applied to study the isomers and transition states on the [H, C, N, Se] potential energy surface.

Computational Method Basis Set Purpose Reference
B3LYP aug-cc-pVTZ Location of minima and transition states on singlet and triplet PES acs.org
CCSD(T) Not specified in abstract Refined energy calculations for singlet isomers acs.org

Electronic Mechanisms in Photo-Excitation

The electronic mechanism involved in the transition of HNCSe to its low-lying excited states has been investigated using multireference ab initio methods, specifically the Complete Active Space Self-Consistent Field (CASSCF) and Multiconfiguration Second-Order Perturbation Theory (CASPT2). researchgate.netresearchgate.net This type of analysis is crucial for understanding the photochemistry of the molecule.

Upon excitation, significant changes occur in the electronic structure and bonding characteristics of HNCSe. The analysis of valence molecular orbitals (MOs) reveals the nature of these changes. researchgate.netresearchgate.net In the ground state, HNCSe has a specific electron distribution, but in the excited states, electrons are promoted to higher energy orbitals, leading to a different bonding picture. researchgate.netresearchgate.net For instance, studies show that the excited states of HNCSe can be described as a complex between a selenium atom (Se) and an HNC radical pair, indicating a substantial weakening or breaking of the N-Se bond upon excitation. researchgate.netresearchgate.net

Mulliken charge analysis, a method for estimating partial atomic charges, provides further insight into the electronic redistribution during excitation. This analysis quantifies the electron-donating or withdrawing character of different molecular fragments. Such calculations are essential for understanding how the charge distribution shifts between the ground and excited states, which dictates the molecule's subsequent reactivity or relaxation pathways. acs.org

Table 2: Investigated Properties of HNCSe Electronic States This table outlines the key molecular and electronic properties of this compound that have been the focus of computational studies.

Property Investigated Computational Approach Findings Reference
Electronic Spectra & Excited States CASSCF/CASPT2 Analysis of valence MOs, characterization of excited states as Se and HNC radical pair complex. researchgate.netresearchgate.net
Isomerization Pathways B3LYP, CCSD(T) Identification of 9 singlet and 10 triplet minima and their transition structures. acs.orgresearchgate.net
Geometric & Vibrational Parameters Multireference ab initio Theoretical parameters found to be consistent with experimental data. researchgate.netresearchgate.net
Ionization Potential Ab initio calculations The value of the ionization potential of HNCSe has been determined. researchgate.netresearchgate.net

Advanced Spectroscopic Characterization for Mechanistic Elucidation and Structural Dynamics

Vibrational Spectroscopy (Infrared) for HNCSe

Infrared (IR) spectroscopy, a technique that measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels, has been a cornerstone in the study of HNCSe. tanta.edu.eg

Due to its instability in the gas phase, where it undergoes a second-order decay, studies on HNCSe have employed both gas-phase measurements and matrix isolation techniques. researchgate.netd-nb.info Gas-phase infrared spectroscopy provides information about the molecule in its free state, though the spectra can be complex due to rotational fine structure. researchgate.netwikipedia.org

Matrix isolation is a powerful technique where reactive molecules like HNCSe are trapped within an inert solid matrix, typically a noble gas such as argon, at cryogenic temperatures. fu-berlin.denist.gov This method prevents bimolecular reactions and quenches rotational motion, resulting in sharper and simpler vibrational bands. nist.gov For HNCSe, matrix isolation studies in argon at low temperatures have been crucial for identifying and assigning its fundamental vibrational modes. researchgate.netd-nb.info The combination of gas-phase and matrix isolation data allows for a more comprehensive understanding of the molecule's vibrational behavior. researchgate.net

Isoselenocyanic acid belongs to the C_s point group and possesses six fundamental vibrational modes: five in-plane (A') and one out-of-plane (A"). d-nb.info The assignment of these vibrations has been achieved through a combined analysis of gas-phase and matrix isolation infrared spectra. researchgate.netd-nb.info

In the gas phase, the N-H stretching vibration (ν₁) is observed at approximately 3535 cm⁻¹, and the N=C=Se asymmetric stretching vibration (ν₂) is found around 1957 cm⁻¹. researchgate.net The HNC bending mode (ν₃) has been assigned at 625 cm⁻¹. researchgate.net The interpretation of the bending mode regions in the gas-phase spectrum is complicated by the molecule's quasilinear nature, leading to overlapping sub-band structures. researchgate.net

Matrix isolation spectra provide clearer assignments for the bending modes. In an argon matrix, the HNC bending (ν₄) and C-N-Se bending (ν₅) modes are observed at 508 cm⁻¹ and 419 cm⁻¹, respectively. researchgate.net The analysis of these frequencies is essential for understanding the molecule's potential energy surface and its dynamic behavior.

Vibrational Frequencies of HNCSe (cm⁻¹)
Vibrational ModeAssignmentGas PhaseArgon Matrix
ν₁N-H Stretch3535 researchgate.net-
ν₂N=C=Se Asymmetric Stretch1957 researchgate.net-
ν₃HNC Bend625 researchgate.net-
ν₄HNC Bend-508 researchgate.net
ν₅C-N-Se Bend-419 researchgate.net

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for studying non-covalent interactions, such as hydrogen bonding. dumdummotijheelcollege.ac.inmdpi.com In molecules like HNCSe, hydrogen bonding can significantly influence the vibrational frequencies. dumdummotijheelcollege.ac.in The presence of hydrogen bonds typically causes the X-H stretching frequency to shift to a lower wavenumber (red shift) and the X-H bending frequency to shift to a higher wavenumber (blue shift). dumdummotijheelcollege.ac.inuobabylon.edu.iq

While specific studies focusing solely on the non-covalent interactions of HNCSe via FTIR are not extensively detailed in the provided search results, the principles of FTIR in probing such interactions in analogous molecules like isocyanic acid (HNCO) are well-established. nih.gov For HNCO, FTIR studies combined with matrix isolation have been used to investigate the formation of dimers and trimers held together by hydrogen bonds and other van der Waals forces. nih.gov Similar investigations on HNCSe would provide valuable insights into its intermolecular forces and aggregation behavior. The study of such interactions is crucial for understanding the chemistry of these molecules in condensed phases and environments like interstellar ices. nasa.gov

Assignment and Analysis of Vibrational Frequencies

Rotational Spectroscopy (Microwave and Millimeter Wave)

Rotational spectroscopy, which measures the transitions between quantized rotational energy levels of a molecule in the gas phase, provides highly precise information about molecular structure. libretexts.orgdumkalcollege.in For a molecule to be studied by this technique, it must possess a permanent dipole moment. ubbcluj.roiitk.ac.in

The rotational spectra of five of the most abundant isotopomers of HNCSe have been measured in the millimeter-wave region. d-nb.info The analysis of these a-type rotational spectra, using Watson's S-reduced Hamiltonian, has allowed for the determination of rotational constants and some centrifugal distortion constants for the ground vibrational state of these isotopic species. d-nb.info

Like its lighter homologs HNCO and HNCS, HNCSe is a quasilinear molecule, which complicates the separation of vibrational and rotational degrees of freedom. d-nb.info The rotational constant A is particularly large, a characteristic of such molecules. d-nb.infocdnsciencepub.com The analysis of the rotational spectrum provides key molecular constants that are fundamental to understanding the molecule's geometry and dynamics. d-nb.info

Selected Molecular Constants for H¹⁴N¹²C⁸⁰Se
ConstantValueDescription
A~1.7 THz (Assumed) d-nb.infoRotational constant about the a-axis
B-Rotational constant about the b-axis
C-Rotational constant about the c-axis

High-resolution rotational spectroscopy is a premier technique for the precise determination of molecular structures. prl.res.inualberta.caresearchgate.net By analyzing the rotational constants of multiple isotopologues of a molecule, it is possible to determine its substitution structure (r_s) with high accuracy. d-nb.info

Determination of Molecular Constants and Dipole Moments

Electronic Absorption Spectroscopy for Excited State Analysis

Electronic absorption spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, is a powerful analytical technique used to investigate the electronic transitions within a molecule. azooptics.comlibretexts.org By measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum (typically 190–800 nm), this method provides valuable insights into the electronic structure and excited states of compounds. azooptics.commsu.edu When a molecule, such as this compound or its derivatives, absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital (ground state) to a higher energy molecular orbital (excited state). libretexts.org

The resulting spectrum is a plot of absorbance versus wavelength, where absorption peaks correspond to specific electronic transitions. azooptics.com The wavelength of maximum absorbance (λmax) is a key feature, indicating the energy difference between the ground and excited states. azooptics.com The types of electronic transitions observed, such as π→π* and n→π, are characteristic of the functional groups, or chromophores, present in the molecule. azooptics.commsu.edu For molecules with conjugated π systems, the energy gap for π→π transitions is smaller, resulting in absorption at longer wavelengths. libretexts.org

In the context of this compound (HN=C=Se) and related organoselenium compounds, the isoselenocyanate (-NCSe) group acts as a chromophore. The electronic structure, and therefore the absorption spectrum, is influenced by the atoms and groups attached to the -NCSe moiety. For instance, α,β-unsaturated isoselenocyanates like vinyl isoselenocyanate feature conjugation between the vinyl group and the isoselenocyanate group, which is expected to affect the energy of the electronic transitions. acs.org

The analysis of UV-Vis spectra helps in understanding the nature of the excited states. Time-resolved absorption spectroscopy can further elucidate the dynamics of these excited states, revealing processes such as charge transfer. researchgate.net For example, studies on related compounds have used transient absorption spectroscopy to identify excited state absorption features that highlight the charge-transfer character of an excited state. researchgate.net While specific, detailed UV-Vis spectral data for this compound itself is scarce in readily available literature, studies on derivatives like ferrocene-incorporated selenoureas (synthesized from isoselenocyanates) have utilized UV-Vis spectroscopy to characterize their electronic properties. researchgate.net The interpretation of such spectra, by comparing them with known data, allows for the correlation of spectral features with molecular structure and the identification of functional groups. azooptics.com

Nuclear Magnetic Resonance (NMR) for Related Organoselenium Compounds (Context for Advanced Structural Studies)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules in solution. For organoselenium compounds, NMR provides detailed information about the molecular framework, connectivity, and the electronic environment of various nuclei. While standard techniques like ¹H and ¹³C NMR are routinely used, the presence of selenium offers a unique and powerful probe: the ⁷⁷Se nucleus. rsc.orguzh.ch

The ⁷⁷Se isotope, with a natural abundance of 7.63% and a nuclear spin of I=1/2, is NMR-active. researchgate.netacs.org Its utility in structural chemistry is significant due to its high sensitivity to changes in its electronic surroundings, which is reflected in a very wide chemical shift range of about 3000 ppm. researchgate.netacs.org This broad spectral dispersion means that even subtle changes in molecular structure, conformation, or bonding lead to large, easily observable changes in the ⁷⁷Se chemical shift. acs.org Consequently, ⁷⁷Se NMR serves as a sensitive "fingerprint" for identifying selenium-containing compounds and intermediates. scispace.comacs.org

Furthermore, ⁷⁷Se nuclei can couple with other NMR-active nuclei, such as ¹H, ¹³C, and ³¹P, giving rise to through-bond scalar couplings (J-couplings). huji.ac.il These coupling constants provide valuable information about the dihedral angles between coupled nuclei, which is crucial for determining molecular stereochemistry and conformation. huji.ac.ilnih.gov For example, the magnitude of three-bond selenium-proton coupling (³JSe,H) can be stereochemically dependent. huji.ac.ilnih.gov

Application of ⁷⁷Se NMR for Conformational and Structural Insights

The exceptional sensitivity of the ⁷⁷Se chemical shift to the local environment makes it a superior tool for conformational analysis, often surpassing ¹H or ¹³C NMR in this regard. researchgate.netscispace.com The chemical shift differences for a selenium atom in different conformers are generally much larger than for carbon or hydrogen atoms. researchgate.net This leads to higher coalescence temperatures in dynamic NMR (DNMR) experiments, facilitating the study of conformational exchange processes. researchgate.net For instance, the temperature dependence of ⁷⁷Se NMR chemical shifts in diaryl diselenides has been directly linked to the dynamics of rotation around the Se-Se bond, allowing researchers to probe the sampling of different twisted conformers at varying temperatures. acs.org

⁷⁷Se NMR is instrumental in distinguishing between different types of organoselenium compounds, as each class exhibits a characteristic chemical shift range. huji.ac.il This is particularly useful in monitoring reactions, such as the formation of isoselenocyanates and their subsequent conversion to other derivatives like selenoureas. researchgate.net The chemical shifts for alkyl isoselenocyanates are distinctly different from those of the resulting selenoureas, allowing for straightforward reaction monitoring. researchgate.net

The electronic effects of substituents on a molecule are clearly reflected in the ⁷⁷Se NMR spectrum. Studies have shown linear correlations between ⁷⁷Se chemical shifts and Hammett substituent constants (σ). kiku.dk Electron-donating groups typically cause an upfield shift (increased shielding) of the selenium resonance, while electron-withdrawing groups induce a downfield shift (decreased shielding). kiku.dk This sensitivity allows for the detailed investigation of electronic communication within a molecule.

In structural isomerism, ⁷⁷Se NMR can provide definitive assignments. For example, in the configurational isomers (EE, EZ, ZZ) of selenophene-2-carbaldehyde azine, a very pronounced difference of 60-65 ppm was observed between the ⁷⁷Se resonance positions of the E and Z moieties, allowing for unambiguous identification. nih.gov

Below is a table summarizing reported ⁷⁷Se NMR chemical shift data for various isoselenocyanates, illustrating the typical resonance region for this class of compounds.

Table 1: ⁷⁷Se NMR Chemical Shifts of Selected Isoselenocyanates
Compound TypeSpecific Compound⁷⁷Se Chemical Shift (δ, ppm)Reference
Alkyl IsoselenocyanatesGeneral Range-345 to -358 researchgate.net
Vinyl IsoselenocyanateH₂C=CHNCSe-301 acs.org

The following table contextualizes these values by showing the chemical shifts for a related class of compounds, selenoureas, which can be synthesized from isoselenocyanates.

Table 2: Comparative ⁷⁷Se NMR Chemical Shifts
Compound ClassChemical Shift Range (δ, ppm)Reference
Alkyl Isoselenocyanates-345 to -358 researchgate.net
Selenoureas175 to 290 researchgate.net

Comparative Studies with Isoselenocyanic Acid Analogues

Comparison with Isocyanic Acid (HNCO) and Isothiocyanic Acid (HNCS)

The family of isocyanic acids, HNCOX (where X = O, S, Se), represents a homologous series that allows for the systematic investigation of how the properties of the molecule change with the substitution of the chalcogen atom.

Electronic Structure and Bonding Analogies and Divergences

The bonding in these molecules can be described by a combination of σ and π bonds. The H-N bond is a standard σ bond. The N-C and C-X (X=O, S, Se) bonds have both σ and π components. One of the key differences lies in the nature of the C-X bond as one moves down the chalcogen group. The C=O bond in HNCO is a strong, classic double bond. In contrast, the C=S and C=Se bonds in HNCS and HNCSe, respectively, are progressively weaker and longer. This trend is consistent with the decreasing electronegativity and increasing atomic size of the chalcogen atom, which leads to less effective π-orbital overlap with carbon.

Mulliken charge analysis for HNCSe reveals a partial charge distribution where the HNC moiety has a positive charge of approximately +0.2914e, suggesting an electron donation from the HNC group to the selenium atom. worldscientific.com This charge distribution pattern is analogous to that observed in HNCO and HNCS, although the degree of charge separation varies with the electronegativity of the chalcogen.

Interactive Table 1: Comparative Bond Lengths and Angles of HNCOX Molecules

MoleculeH-N Bond Length (Å)N=C Bond Length (Å)C=X Bond Length (Å)H-N=C Bond Angle (°)Reference
HNCO0.9861.2091.166128.0 scribd.comvdoc.pub
HNCS0.9891.2161.560135.0 scribd.comvdoc.pub
HNCSe0.99 (assumed)1.1951.717143 scribd.comvdoc.pub

Comparative Reactivity Patterns and Mechanistic Insights

Isoselenocyanic acid is known to react sluggishly in Ugi four-component reactions, yielding selenohydantoins in low yields. thieme-connect.de In aqueous solutions, the acid strength of HNCSe is similar to that of HNCS. d-nb.info The decomposition of gaseous HNCSe follows a second-order reaction, producing hydrogen cyanide (HCN) and elemental selenium. d-nb.info

The reactivity of these molecules in the gas phase has been studied using mass spectrometry. For instance, the reactions of the radical cations of these acids have been investigated. The endothermicity of the reaction NCCNX -> NCCN+ + X follows the sequence O > S > Se, which is related to the relative stabilities of these species in the condensed phase. umons.ac.be

Comparative Spectroscopic Feature Analysis

The vibrational spectra of HNCO, HNCS, and HNCSe show systematic trends. The stretching frequencies associated with the H-N and N-C bonds are relatively similar across the series, while the C-X stretching frequency decreases significantly from HNCO to HNCSe, reflecting the weaker C-X bond.

A notable feature in the vibrational spectra of these quasilinear molecules is the complex nature of the bending modes. The HNC and NCX bending vibrations are strongly coupled, leading to mixed normal modes rather than pure bending coordinates. d-nb.info

Interactive Table 2: Fundamental Vibrational Frequencies (cm⁻¹) of Gaseous HNCOX

VibrationMode DescriptionHNCOHNCSHNCSeReference
ν₁H-N stretch~3530~35303535 d-nb.info
ν₂asym. NCX stretch~2270~19601957 d-nb.info
ν₃sym. NCX stretch~1330~990625 d-nb.info
ν₄HNC bend (in-plane)~780~570- d-nb.info
ν₅NCX bend (in-plane)~580~460- d-nb.info
ν₆bend (out-of-plane)~660~610- d-nb.info

Note: The bending modes for HNCSe are complex and not easily assigned to specific motions due to quasilinear behavior.

Isomeric Relationships: HNCSe vs. HCNSe

The existence of isomers adds another layer of complexity and interest to the chemistry of this compound. The relationship between this compound (HNCSe) and its isomer, selenocyanic acid (HCNSe), has been a subject of theoretical and experimental investigation.

Relative Stabilities and Interconversion Barriers

Theoretical calculations have consistently shown that this compound (HNCSe) is the more stable isomer compared to selenocyanic acid (HCNSe). umons.ac.be In the neutral state, the energy difference between HNCSe and HCNSe is calculated to be significant, amounting to 121 kJ/mol. umons.ac.be This large energy difference explains why HSeCN has not been observed experimentally, in contrast to its lighter analogue HSCN. d-nb.inforesearchgate.net

For the corresponding radical cations, HNCSe•+ is also calculated to be more stable than HCNSe•+. umons.ac.be The energy difference is smaller than in the neutral species but still significant. The interconversion between HNCSe•+ and HCNSe•+ is thought to proceed through a cyclic selenazirine intermediate, which is calculated to be a less stable isomer. umons.ac.be The energy barriers for interconversion are lower than the energy required for the lowest energy fragmentation pathway, suggesting that isomerization can occur under certain conditions, such as collisional activation. umons.ac.be

Spectroscopic Differentiation of Isomers

The distinct connectivity of atoms in HNCSe and HCNSe leads to different spectroscopic signatures, which can be used to differentiate them. Mass spectrometry has been a particularly powerful tool in this regard.

Collisional activation (CA) mass spectrometry of the radical cations provides a clear distinction. The CA spectrum of HNCSe•+ is characterized by the loss of an HN fragment, leading to the formation of CSe•+ ions. umons.ac.be In contrast, the CA spectrum of HCNSe•+ shows a characteristic loss of an HC fragment, resulting in NSe+ ions. umons.ac.beumons.ac.be The observation of both fragment ions in some experiments has been attributed to a mixture of isomers or post-collisional isomerization. umons.ac.be

Ion-molecule reactions also provide a means of differentiation. For example, HNCSe•+ and HCNSe•+ exhibit different reactivities towards dimethyl sulfide (B99878) and nitric oxide, allowing for a clear-cut distinction between the two isomers. umons.ac.be Specifically, HCNSe•+ readily transfers a selenium ion to nitric oxide, a reaction not significantly observed for HNCSe•+. umons.ac.be

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes for HNCSe under Mild Conditions

The current methods for generating isoselenocyanic acid often involve harsh conditions or produce the compound in a state that is not ideal for subsequent reactions. A significant area for future research is the development of new, more sustainable synthetic pathways that can produce HNCSe under milder conditions. This could involve exploring novel precursors and catalytic systems to facilitate its formation. For instance, the dissociative ionization of selenourea (B1239437) has been shown to be a convenient method for generating pure beams of this compound radical cations, suggesting that related chemical transformations could be developed for the neutral molecule. nih.gov The in-situ generation of HNCSe from its salts, similar to the approach used for isocyanic and isothiocyanic acids in Ugi four-component reactions, presents another viable strategy. thieme-connect.de

Exploration of HNCSe in Catalytic Cycles and Advanced Chemical Transformations

The potential of this compound as a reactant or catalyst in complex chemical transformations remains largely untapped. Future research should focus on incorporating HNCSe into novel catalytic cycles. Its structural similarity to isothiocyanic acid, which participates in various reactions, suggests that HNCSe could also be a valuable component in multicomponent reactions and other advanced chemical transformations. thieme-connect.de The study of its autocatalytic decomposition in aqueous solutions hints at its potential to participate in or influence catalytic processes. d-nb.info Investigating its role in reactions like cycloadditions, similar to how fulminic acid reacts with acetylene, could reveal new synthetic methodologies. acs.org Furthermore, exploring cooperative catalysis, where HNCSe could work in concert with other catalysts like transition metals or chiral phosphoric acids, could lead to highly efficient and stereoselective transformations. nih.govfrontiersin.org

Advanced Time-Resolved Spectroscopic Investigations of HNCSe Intermediates and Reaction Pathways

Understanding the fleeting intermediates and transition states involved in reactions of this compound is crucial for controlling its reactivity. Advanced time-resolved spectroscopic techniques are essential for these investigations. spectroscopyworld.comnih.gov Techniques such as femtosecond transient absorption spectroscopy can provide invaluable data on the dynamics of excited states and reaction intermediates, as has been demonstrated in studies of other complex molecules. bowdoin.edu Time-resolved infrared and X-ray spectroscopy could be employed to probe the structural evolution of HNCSe and its reaction products on timescales ranging from femtoseconds to minutes. spectroscopyworld.comnih.govaps.org These experimental approaches, which have been successfully applied to study the photocycles of proteins and other light-triggered molecular systems, would offer unprecedented insight into the reaction mechanisms of HNCSe. nih.gov

Deeper Computational Exploration of HNCSe Reactivity with Complex Substrates and Catalysts

Computational chemistry provides a powerful tool to complement experimental studies and predict the behavior of this compound. worldscientific.com Future computational work should focus on more complex systems, exploring the reactivity of HNCSe with a wider range of substrates and in the presence of catalysts. rsc.org High-level ab initio calculations, such as multireference methods (CASPT2), can be used to study the low-lying excited states and electronic spectra of HNCSe, providing a deeper understanding of its photochemical behavior. acs.orgresearchgate.net Theoretical studies can also be used to investigate the potential energy surfaces of isomerization and dissociation reactions, as has been done for the related HCNS molecule. researchgate.net Furthermore, computational modeling can aid in the interpretation of experimental data from mass spectrometry and other techniques used to characterize HNCSe and its isomers. umons.ac.beumons.ac.be

Investigation of HNCSe Chemistry in Non-Aqueous and Extreme Reaction Environments

The majority of studies on this compound have been conducted in the gas phase or in aqueous solutions. d-nb.info Exploring its chemistry in non-aqueous solvents could unlock new reactivity patterns and applications. nou.edu.ngvpscience.orglibretexts.orgunacademy.compageplace.de The choice of solvent can significantly influence reaction outcomes, and a systematic study of HNCSe in various non-aqueous media, from polar aprotic to nonpolar solvents, is warranted. vpscience.orgunacademy.com Furthermore, investigating the behavior of HNCSe under extreme conditions, such as high pressure or temperature, could lead to the discovery of novel materials or chemical transformations. The use of specialized solvents like liquid ammonia (B1221849), sulfur dioxide, or hydrogen fluoride, which have been used for unique chemical reactions, could also be explored for HNCSe chemistry. libretexts.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for isoselenocyanic acid, and how can researchers optimize yields while minimizing selenium byproducts?

  • Methodological Answer: this compound is typically synthesized via nucleophilic substitution using selenocyanate salts (e.g., KSeCN) with halogenated precursors under anhydrous conditions. Optimization involves:

  • Temperature control : Reactions are exothermic; maintain 0–5°C to suppress side reactions (e.g., selenocyanate disproportionation) .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity, but may require post-synthesis purification via column chromatography .
  • Characterization : Confirm purity via 77Se^{77}\text{Se} NMR (δ 200–300 ppm for SeCN groups) and elemental analysis. Cross-validate with X-ray crystallography if crystalline derivatives are obtained .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer: Stability studies should employ:

  • pH titration : Monitor decomposition via UV-Vis spectroscopy (absorbance peaks at 250–300 nm for Se-C≡N bonds) across pH 2–12 .
  • Thermogravimetric analysis (TGA) : Quantify thermal degradation thresholds (typically >150°C for solid-phase stability) .
  • HPLC-MS : Detect degradation products (e.g., elemental selenium, HCN) under accelerated aging conditions .

Q. What spectroscopic techniques are most reliable for distinguishing this compound from its thiocyanate analogs?

  • Methodological Answer: Key techniques include:

  • Raman spectroscopy : Se-C≡N stretching vibrations appear at 650–750 cm1^{-1}, distinct from S-C≡N (550–600 cm1^{-1}) .
  • X-ray absorption near-edge structure (XANES) : Selenium K-edge spectra provide oxidation-state specificity .
  • Isotopic labeling : Use 13C^{13}\text{C}-labeled precursors to track bond reorganization via 13C^{13}\text{C} NMR .

Advanced Research Questions

Q. How can conflicting data on the reactivity of this compound in cross-coupling reactions be resolved?

  • Methodological Answer: Contradictions often arise from:

  • Catalyst variability : Compare palladium (Pd0^0) vs. nickel (NiII^{II}) catalysts; Pd systems favor Se-C bond retention, while Ni may induce cleavage .
  • Solvent effects : Dielectric constants influence transition-state stability. Replicate studies in deuterated solvents to track kinetic isotope effects .
  • Error analysis : Quantify uncertainties in reaction monitoring (e.g., GC-MS integration thresholds ±5%) and report confidence intervals .

Q. What computational strategies can predict the biological activity of this compound derivatives?

  • Methodological Answer: Use hybrid QM/MM models to:

  • Simulate binding affinities : Dock derivatives into selenoprotein active sites (e.g., glutathione peroxidase) using AutoDock Vina .
  • Assess redox potentials : Density functional theory (DFT) calculates HOMO-LUMO gaps to predict antioxidant/pro-oxidant behavior .
  • Validate with in vitro assays : Correlate computed IC50_{50} values with cell viability data (e.g., MTT assays in cancer lines) .

Q. How should researchers design experiments to address gaps in understanding the environmental fate of this compound?

  • Methodological Answer:

  • Microcosm studies : Expose soil/water systems to isotopically labeled 75Se^{75}\text{Se}-isoselenocyanic acid; track speciation via ICP-MS and XANES .
  • Ecotoxicology assays : Use Daphnia magna or Danio rerio models to assess acute/chronic toxicity (LC50_{50}, NOEC) under OECD guidelines .
  • Meta-analysis : Aggregate published half-life data using PRISMA guidelines to identify outliers and knowledge gaps .

Methodological Considerations

  • Reproducibility : Document experimental protocols with granular detail (e.g., stirring rates, reagent lot numbers) in supplementary materials .
  • Data contradiction resolution : Apply Bland-Altman plots or Cohen’s kappa to assess inter-study variability .
  • Ethical compliance : Adhere to institutional guidelines for selenium waste disposal and in vivo testing .

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Feasible Synthetic Routes

Reactant of Route 1
Isoselenocyanic acid
Reactant of Route 2
Isoselenocyanic acid

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